molecular formula C6H14ClN B2508967 2-(2-Methylcyclopropyl)ethanamine;hydrochloride CAS No. 2580187-68-2

2-(2-Methylcyclopropyl)ethanamine;hydrochloride

Cat. No.: B2508967
CAS No.: 2580187-68-2
M. Wt: 135.64
InChI Key: IDELMPJACZAPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylcyclopropyl)ethanamine;hydrochloride is an organic compound with the molecular formula C6H13N·HCl. It is a hydrochloride salt of 2-(2-methylcyclopropyl)ethanamine, which is a derivative of cyclopropane. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylcyclopropyl)ethanamine;hydrochloride typically involves the reaction of 2-methylcyclopropylcarbinol with ammonia or an amine under reductive amination conditions. The reaction is usually catalyzed by a metal catalyst such as palladium on carbon (Pd/C) or nickel (Ni) and carried out under hydrogen gas (H2) at elevated temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The starting materials are often sourced in bulk, and the reactions are conducted in large reactors with continuous monitoring of temperature, pressure, and hydrogen flow to ensure optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylcyclopropyl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Amides, nitriles.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(2-Methylcyclopropyl)ethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and its role as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylcyclopropyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylcyclopropyl)ethanamine;hydrochloride
  • 2-(2-Methylcyclopropyl)ethanamine

Uniqueness

2-(2-Methylcyclopropyl)ethanamine;hydrochloride is unique due to its specific cyclopropyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where such properties are desired.

Properties

IUPAC Name

2-(2-methylcyclopropyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5-4-6(5)2-3-7;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDELMPJACZAPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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